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Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, JNJ-42153605 does not activate the

receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate.

This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission,

which is implicated in various psychiatric and neurological disorders.[4][5] This technical guide

provides a comprehensive review of the available preclinical literature on JNJ-42153605,

focusing on its pharmacological profile, experimental data, and the methodologies used in its

evaluation.

Core Mechanism of Action
JNJ-42153605 exerts its effects by binding to an allosteric site on the mGluR2, a class C G-

protein coupled receptor (GPCR). This binding event potentiates the receptor's response to

glutamate, leading to a downstream signaling cascade that ultimately modulates

neurotransmitter release. The primary mechanism involves the inhibition of adenylyl cyclase,

which reduces intracellular cyclic AMP (cAMP) levels.
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Figure 1: Signaling pathway of JNJ-42153605 at the mGluR2 receptor.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for JNJ-42153605 in

preclinical studies.
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In Vitro Potency and Selectivity
Parameter Species/Cell Line Value Reference(s)

EC50 (mGluR2) Human (CHO cells) 17 nM [1][3][6]

Selectivity Other mGluRs
>50-fold vs mGluR2

(up to 30 µM)
[2]

CEREP Panel Various receptors
>100-fold selectivity

for mGluR2
[2]

In Vivo Efficacy
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Model Species Endpoint Dose/Route Result
Reference(s
)

PCP-Induced

Hyperlocomot

ion

Mouse

Reversal of

hyperlocomot

ion

ED50 = 5.4

mg/kg, s.c.

Significant

attenuation
[1][7]

Sleep-Wake

EEG
Rat REM Sleep 3 mg/kg, p.o.

Suppressed

during the

first 4 hours

[1][2][7]

Spontaneous

Locomotion
Mouse

Inhibition of

locomotion
-

Dose-

dependent

inhibition

[8][9]

Scopolamine-

Induced

Hyperlocomot

ion

Mouse

Inhibition of

hyperlocomot

ion

-

Dose-

dependent

inhibition

[8][9]

Memantine-

Induced Brain

Activation

Mouse
Reversal of

activation

2.5 and 10

mg/kg, s.c.

Inhibition of

2DG uptake
[8]

Conditioned

Avoidance

Response

Rat
Inhibition of

response
- Effective [8][9]

DOM-

Induced

Head

Twitches

Rat

Antagonism

of head

twitches

- Effective [8][9]

Rotarod

Performance
Rat

Motor

coordination

20 mg/kg,

p.o.

Minor and

transient

effect

[8]

Acoustic

Startle

Response

Mouse
Startle

amplitude

Up to 10

mg/kg, s.c.

No significant

effect
[8]
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Pharmacokinetic Parameters
Species Route Tmax (h)

Clearance
(mL/min/kg)

Reference(s)

Rat p.o. 0.5 35 [6]

Dog p.o. - 29 [6]

Note: A comprehensive table of pharmacokinetic parameters (Cmax, AUC, half-life,

bioavailability) is not publicly available in the reviewed literature.

Experimental Protocols
Detailed, step-by-step proprietary protocols for the experiments involving JNJ-42153605 are

not available in the public domain. However, based on the published literature, the following

outlines the general methodologies employed.

In Vitro Functional Assay: [35S]GTPγS Binding
This assay is a common method to determine the activation of G-protein coupled receptors.

[35S]GTPγS Binding Assay Workflow

Prepare membranes from
CHO cells expressing h-mGluR2

Incubate membranes with:
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- [35S]GTPγS

Terminate reaction by
rapid filtration

Wash filters to remove
unbound radioligand

Quantify bound [35S]GTPγS
using scintillation counting

Analyze data to
determine EC50
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Figure 2: Generalized workflow for the [35S]GTPγS binding assay.

General Procedure:

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the human mGluR2.
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Incubation: The cell membranes are incubated in a buffer solution containing JNJ-42153605,

a sub-maximal concentration of glutamate (to assess PAM activity), GDP, and the

radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

Termination: The binding reaction is stopped by rapid filtration through glass fiber filters,

trapping the membranes with the bound radioligand.

Washing: The filters are washed with an ice-cold buffer to remove any unbound [35S]GTPγS.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data is analyzed to determine the concentration of JNJ-42153605 that

produces 50% of the maximal response (EC50).

In Vivo Model: PCP-Induced Hyperlocomotion in Mice
This model is a widely used preclinical screen for potential antipsychotic activity.
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PCP-Induced Hyperlocomotion Workflow

Acclimatize male NMRI mice
to the testing environment

Administer JNJ-42153605 (s.c.)
or vehicle

Administer PCP (5.0 mg/kg, s.c.)

Immediately place individual mice
into open-field arenas

Record locomotor activity for 30 minutes
using a video tracking system

Analyze total distance traveled

Click to download full resolution via product page

Figure 3: Generalized workflow for the PCP-induced hyperlocomotion study.

General Procedure:

Animals: Male NMRI mice are typically used.

Acclimatization: Animals are allowed to acclimate to the testing room before the experiment

begins.
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Drug Administration: Mice are pre-treated with JNJ-42153605 or vehicle via subcutaneous

(s.c.) injection.

PCP Challenge: Shortly after, the mice are challenged with an injection of phencyclidine

(PCP) at a dose of 5.0 mg/kg (s.c.) to induce hyperlocomotion.

Locomotor Activity Recording: The animals are immediately placed into individual open-field

arenas, and their locomotor activity (e.g., distance traveled) is recorded for a set period,

typically 30 minutes, using an automated video tracking system.

Data Analysis: The total distance traveled is compared between the different treatment

groups to determine if JNJ-42153605 can attenuate the PCP-induced hyperlocomotion. The

dose that produces 50% of the maximal effect is calculated as the ED50.

In Vivo Model: Sleep-Wake EEG in Rats
This model is used to assess the central nervous system effects of a compound on sleep

architecture.

General Procedure:

Animals and Surgery: Male rats are surgically implanted with electrodes for

electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity

and muscle tone, respectively.

Recovery and Habituation: Following a recovery period, the rats are habituated to the

recording chambers and tethered to the recording apparatus.

Baseline Recording: A baseline EEG/EMG recording is typically performed to establish the

normal sleep-wake cycle of each animal.

Drug Administration: JNJ-42153605 is administered orally (p.o.) at the beginning of the light

(inactive) phase.

EEG/EMG Recording: Continuous EEG/EMG recordings are taken for several hours post-

administration.
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Data Analysis: The recordings are scored for different sleep stages (e.g., wakefulness, non-

REM sleep, REM sleep), and the duration and latency of each stage are compared between

the drug and vehicle treatment groups.

Clinical Development
As of the date of this review, there is no publicly available information from sources such as

clinical trial registries or published literature to indicate that JNJ-42153605 has entered human

clinical trials. The development status of this compound is not disclosed in the public domain.

Conclusion
JNJ-42153605 is a well-characterized preclinical positive allosteric modulator of the mGluR2

receptor. The available data demonstrates its high in vitro potency and selectivity, as well as its

efficacy in several rodent models of psychosis and other CNS-related endpoints. Its

mechanism of action, by finely tuning glutamatergic signaling, represents a promising

therapeutic strategy. While the preclinical profile is robust, the lack of publicly available clinical

data means its potential in human subjects remains to be determined. This technical review

provides a consolidated overview of the foundational preclinical work on JNJ-42153605 for the

drug development and scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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